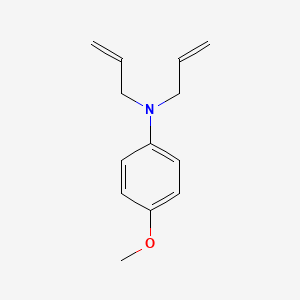
N,N-Diallyl-4-methoxyaniline
Vue d'ensemble
Description
N,N-Diallyl-4-methoxyaniline is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical and Surface-Enhanced Raman Scattering Studies
One of the key applications of N,N-Diallyl-4-methoxyaniline is in the field of electrochemical studies. Research by Widera et al. (1997) focused on the electrooxidation of o-methoxyaniline, which is closely related to this compound. Their findings suggest the use of these compounds in electrochemical and surface-enhanced Raman scattering (SERS) methods, revealing the potential for their application in advanced materials and sensor technologies (Widera et al., 1997).
Fenton-like Oxidation for Hazardous Methoxyanilines Removal
Chaturvedi and Katoch (2020) explored the use of Fenton-like oxidation for the degradation of hazardous methoxyanilines, including compounds similar to this compound, in wastewater. This study highlights the potential environmental applications of these compounds in wastewater treatment and environmental remediation (Chaturvedi & Katoch, 2020).
Synthesis and Characterization of Methoxyaminobiphenylglyoxime Derivatives
Research by Karapınar and Kabay (2007) on the synthesis and characterization of methoxyaminobiphenylglyoxime derivatives, including this compound, provides insights into the use of these compounds in the creation of new materials. Their study includes the formation of metal complexes, suggesting applications in coordination chemistry and potentially in catalysis (Karapınar & Kabay, 2007).
Electrochemical Properties of Substituted Polyanilines
The electrochemical properties of substituted polyanilines, including derivatives of this compound, were studied by Kilmartin and Wright (1999). Their findings are crucial for understanding the potential of these compounds in electronic and optoelectronic applications, indicating their role in developing new electronic materials (Kilmartin & Wright, 1999).
Antibacterial Activities of Schiff Bases
Salehi et al. (2015) synthesized Schiff bases derived from isophthalaldehyde and 4-methoxyaniline, a compound structurally related to this compound. Their study delves into the antibacterial activities of these compounds, suggesting their potential use in the development of new antibacterial agents (Salehi et al., 2015).
Propriétés
IUPAC Name |
4-methoxy-N,N-bis(prop-2-enyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(11-5-2)12-6-8-13(15-3)9-7-12/h4-9H,1-2,10-11H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJRUQQCMSTKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B8247660.png)
![3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride](/img/structure/B8247664.png)
![tert-butyl 3-(3-methylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247672.png)
![3-(3-Methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride](/img/structure/B8247679.png)
![tert-butyl 3-[3-(trifluoromethyl)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247680.png)
![tert-butyl 3-(3-fluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247689.png)

![Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate](/img/structure/B8247712.png)
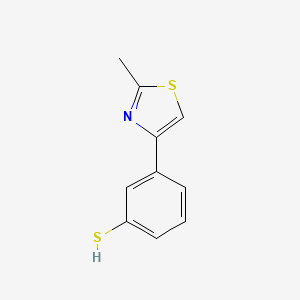
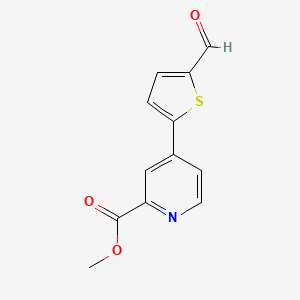

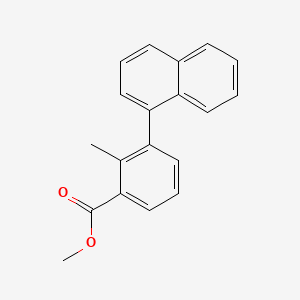
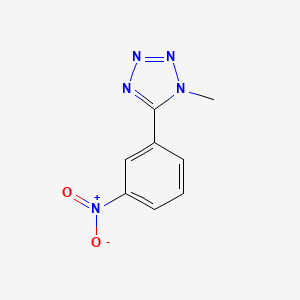
![tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate](/img/structure/B8247746.png)
